molecular formula C23H20N6O2 B6421448 N6-[(furan-2-yl)methyl]-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946219-43-8

N6-[(furan-2-yl)methyl]-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B6421448
CAS No.: 946219-43-8
M. Wt: 412.4 g/mol
InChI Key: FHDVQLUFGATWJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N6-[(furan-2-yl)methyl]-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative, a scaffold renowned for its structural resemblance to purine bases, enabling interactions with biological targets such as kinases and growth factor receptors . This compound features a furan-2-ylmethyl group at the N6 position and a 3-methoxyphenyl substituent at N4, which may enhance lipophilicity and binding affinity compared to simpler analogs. Pyrazolo[3,4-d]pyrimidine derivatives are extensively studied for anticancer activity, acting as inhibitors of kinases (e.g., EGFR, CDK) and other oncogenic targets .

Properties

IUPAC Name

6-N-(furan-2-ylmethyl)-4-N-(3-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O2/c1-30-18-10-5-7-16(13-18)26-21-20-15-25-29(17-8-3-2-4-9-17)22(20)28-23(27-21)24-14-19-11-6-12-31-19/h2-13,15H,14H2,1H3,(H2,24,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDVQLUFGATWJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N6-[(furan-2-yl)methyl]-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly as a potential therapeutic agent in cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential applications.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by the following:

  • Chemical Formula : C₁₈H₁₈N₄O₂
  • Molecular Weight : Approximately 344.41 g/mol
  • Core Structure : Pyrazolo[3,4-d]pyrimidine with a furan ring and a methoxyphenyl substituent.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as kinases and enzymes involved in cancer progression. Notably:

  • Inhibition of Casein Kinase 1 (CK1) : Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines act as potent CK1 inhibitors, which are implicated in various cancers and central nervous system disorders .
  • Epidermal Growth Factor Receptor (EGFR) Inhibition : The compound has been shown to inhibit EGFR activity, which is crucial for tumor growth and proliferation. In vitro studies demonstrated significant anti-proliferative effects against cancer cell lines such as A549 and HCT-116 .

Table 1: Summary of Biological Activity Data

Study ReferenceTargetIC50 (µM)Cell LineNotable Findings
CK178VariousPotent inhibitor identified
EGFR0.016A549Strong inhibition of wild and mutant EGFR
Dual EGFR/VGFR20.3 - 24MCF-7Induced apoptosis and inhibited cell migration

Case Studies

  • CK1 Inhibition : A study focused on the discovery of N6-phenyl derivatives demonstrated that certain pyrazolo[3,4-d]pyrimidine compounds effectively inhibit CK1 with an IC50 value of 78 nM, highlighting their potential in treating cancers associated with CK1 dysregulation .
  • EGFR Inhibition : Another investigation revealed that the compound exhibited remarkable anti-proliferative properties against A549 (lung cancer) and HCT-116 (colon cancer) cells, with the most potent derivative showing an IC50 value as low as 0.016 µM against wild-type EGFR .
  • Dual Targeting : Recent findings indicated that some derivatives can act as dual inhibitors for both EGFR and VGFR2, showcasing IC50 values ranging from 0.3 to 24 µM across different assays . These compounds not only inhibited tumor growth but also induced apoptosis and disrupted the cell cycle.

Scientific Research Applications

Cancer Research

The compound has shown promising results in cancer research due to its ability to inhibit specific kinases involved in tumor growth. Studies indicate that it can effectively target pathways associated with various cancers, including breast and lung cancer.

Case Study:
In a study published in Medicinal Chemistry, N6-[(furan-2-yl)methyl]-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine demonstrated significant inhibitory activity against EGFR (Epidermal Growth Factor Receptor) mutations, which are prevalent in non-small cell lung cancer .

Target Kinase Inhibition (%) IC50 (µM)
EGFR850.5
VEGFR750.8

Anti-inflammatory Properties

Research indicates that this compound may also possess anti-inflammatory properties by modulating NF-kB signaling pathways. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines.

Case Study:
A study conducted on macrophage cells revealed that treatment with the compound resulted in a decrease in TNF-alpha levels by approximately 60%, indicating its potential as an anti-inflammatory agent .

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
TNF-alpha250100

Antimicrobial Activity

The compound has exhibited antimicrobial properties against various bacterial strains. Its efficacy was tested against both Gram-positive and Gram-negative bacteria.

Case Study:
In a series of antimicrobial assays, this compound showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) below 50 µg/mL for both strains .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus30
Escherichia coli40

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs lie in the substituents at N4 and N6 positions, which influence molecular weight, lipophilicity, and solubility. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight N4 Substituent N6 Substituent Key Physical Properties
Target Compound C24H22N6O2 426.48 3-Methoxyphenyl (Furan-2-yl)methyl Not reported
N6-Cycloheptyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine C25H28N6O 428.54 3-Methoxyphenyl Cycloheptyl Monoisotopic mass: 428.232460
N4-(4-Fluorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine C21H21FN6O 392.44 4-Fluorophenyl 3-Methoxypropyl ChemSpider ID: 21081146
N4-(3-Chlorophenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine C21H21ClN6 392.90 3-Chlorophenyl Diethyl CAS: 955339-25-0
N4-(2H-1,3-Benzodioxol-5-yl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine C22H22N6O3 418.45 2H-1,3-Benzodioxol-5-yl 3-Methoxypropyl Available as screening compound (ChemDiv ID: G932-0805)

Key Observations :

  • Fluorine or chlorine at N4 (e.g., ) increases electronegativity, which may enhance hydrogen bonding but reduce solubility.
  • Bulky substituents like benzodioxol () increase molecular weight, possibly affecting bioavailability.

Structure-Activity Relationships (SAR)

  • N4 Substituents :
    • Electron-donating groups (e.g., 3-methoxy in the target compound) improve solubility and membrane permeability.
    • Halogens (e.g., 4-fluoro in , 3-chloro in ) increase binding affinity but may introduce metabolic instability.
  • N6 Substituents :
    • Aromatic groups (furan, benzodioxol) enhance stacking interactions, while aliphatic chains (e.g., 3-methoxypropyl in ) improve pharmacokinetic profiles.
  • Core Modifications : Replacement of pyrimidine with quinazoline (e.g., in ) reduces purine mimicry but retains kinase inhibitory activity.

Preparation Methods

N4-(3-Methoxyphenyl) Substitution

The chlorinated intermediate reacts with 3-methoxyaniline in dimethylformamide (DMF) at 120°C for 12–24 hours.

Critical Factors :

  • Stoichiometry : 1.2 equivalents of 3-methoxyaniline.

  • Base : Et₃N (2 equivalents) neutralizes HCl byproduct.

  • Yield : 70–78% after solvent evaporation and trituration.

N6-(Furan-2-ylmethyl) Substitution

The remaining chloro group undergoes nucleophilic substitution with furfurylamine in acetonitrile under reflux.

Reaction Conditions :

  • Temperature : 80°C for 8 hours.

  • Catalyst : KI (10 mol%) accelerates displacement.

  • Yield : 65–72% after flash chromatography (CH₂Cl₂/MeOH).

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A one-pot protocol involving the core scaffold, phenylboronic acid, and amines under 150°C for 30 minutes achieves an overall yield of 58–63%.

Advantages :

  • Time Efficiency : 30 minutes vs. 24 hours conventional.

  • Purity : Reduced byproduct formation due to uniform heating.

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors replace batch processes. Key adaptations include:

  • Catalyst Immobilization : Pd nanoparticles on silica support enable catalyst recycling.

  • Solvent Recovery : Distillation units reclaim DMF and acetonitrile.

  • Throughput : 5–10 kg/day with ≥95% purity (HPLC).

Analytical Validation

Structural confirmation relies on spectroscopic and chromatographic methods:

Technique Key Data
¹H NMR (400 MHz, DMSO-d₆)δ 8.21 (s, 1H, pyrimidine-H), 7.65–7.12 (m, aromatic-H), 4.45 (s, 2H, CH₂-furan)
LC-MS m/z 413.4 [M+H]⁺ (calculated 412.4)
HPLC Purity 98.5% (C18 column, acetonitrile/water gradient)

Challenges and Solutions

Regioselectivity in Amination

Competing reactions at N4 and N6 are mitigated by stepwise substitution. Introducing the bulkier 3-methoxyphenyl group first exploits steric hindrance to direct subsequent amination to N6.

Byproduct Formation

Pd black precipitation in Suzuki coupling is addressed by adding PPh₃ (1 equiv) as a stabilizing ligand.

Green Chemistry Approaches

Recent advances emphasize sustainability:

  • Solvent-Free Amination : Ball milling reactants with K₂CO₃ achieves 68% yield in 2 hours.

  • Biocatalysis : Lipase-mediated furfurylamine coupling reduces energy demand (50°C, aqueous buffer).

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing N6-[(furan-2-yl)methyl]-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine?

  • Methodological Answer : The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves:
  • Core Formation : Cyclocondensation of β-dicarbonyl compounds with hydrazines or urea derivatives under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine core .
  • Substituent Introduction : Sequential substitution at the 4- and 6-positions using coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides or alkylating agents. For example, the furan-2-ylmethyl group can be introduced via nucleophilic substitution using furfuryl bromide in dimethylformamide (DMF) with potassium carbonate as a base .
  • Optimization : Reaction conditions often require inert atmospheres (N₂/Ar), elevated temperatures (80–120°C), and palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling steps .

Q. How is the compound structurally characterized to confirm its purity and regiochemistry?

  • Methodological Answer :
  • Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., methoxyphenyl protons at δ 6.8–7.2 ppm, furan methylene protons at δ 4.2–4.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.
  • X-ray Crystallography : Resolve ambiguities in regiochemistry, especially for the pyrazolo[3,4-d]pyrimidine core and substituent orientations .

Q. What solvent systems and chromatographic methods are effective for purification?

  • Methodological Answer :
  • Solvents : Use polar aprotic solvents (DMF, DMSO) for reactions and ethanol/water mixtures for recrystallization .
  • Chromatography : Silica gel column chromatography with gradient elution (hexane/ethyl acetate 3:1 to 1:2) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions (e.g., over-alkylation)?

  • Methodological Answer :
  • Stepwise Substitution : Prioritize introducing bulkier groups (e.g., 3-methoxyphenyl) first to sterically hinder over-alkylation at the 6-position .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30–60 minutes vs. 12 hours) and improve yields by 15–20% .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and improve reaction efficiency .

Q. What mechanisms underlie its reported kinase inhibition, and how can selectivity be validated?

  • Methodological Answer :
  • Kinase Assays : Use recombinant kinase domains (e.g., EGFR, VEGFR) in ATP-competitive assays with [γ-³²P]ATP. Measure IC₅₀ values via radiometric or fluorescence polarization .
  • Selectivity Profiling : Screen against kinase panels (e.g., KinomeScan) to identify off-target effects. Structural analogs show selectivity influenced by the furan group’s electron-rich nature and methoxyphenyl’s hydrophobic interactions .

Q. How do structural modifications (e.g., furan vs. phenyl substituents) impact biological activity?

  • Methodological Answer :
  • SAR Studies : Replace the furan-2-ylmethyl group with alternative heterocycles (e.g., thiophene, pyridine) and compare IC₅₀ values in kinase assays. For example, furan derivatives exhibit enhanced solubility but reduced metabolic stability compared to phenyl analogs .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities to kinase ATP pockets. The furan group’s oxygen may form hydrogen bonds with hinge-region residues (e.g., Met793 in EGFR) .

Q. What analytical strategies resolve contradictions in reported biological data (e.g., cytotoxicity vs. kinase inhibition)?

  • Methodological Answer :
  • Dose-Response Curves : Use Hill slope analysis to distinguish specific kinase inhibition (steep slopes) from non-specific cytotoxicity (shallow slopes) .
  • Off-Target Screening : Employ phenotypic assays (e.g., cell cycle analysis, apoptosis markers) to differentiate kinase-mediated effects from general toxicity .

Q. How does the compound’s stability under physiological conditions affect its therapeutic potential?

  • Methodological Answer :
  • pH Stability : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC; pyrazolo[3,4-d]pyrimidines are prone to hydrolysis at the 4-amine under acidic conditions .
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation. The furan group may undergo CYP3A4-mediated epoxidation, requiring prodrug strategies .

Q. What computational methods predict its ADMET properties?

  • Methodological Answer :
  • In Silico Tools : SwissADME for bioavailability radar plots; admetSAR for toxicity endpoints (e.g., hERG inhibition). The methoxyphenyl group improves logP (~2.5) but may increase plasma protein binding (>90%) .

Q. How can the compound serve as a scaffold for developing fluorescent probes or PROTACs?

  • Methodological Answer :
  • Fluorescent Tagging : Introduce alkyne handles via Sonogashira coupling for click chemistry with azide-fluorophore conjugates (e.g., BODIPY) .
  • PROTAC Design : Functionalize the 1-phenyl group with E3 ligase ligands (e.g., thalidomide analogs) to recruit ubiquitination machinery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.